molecular formula C14H13BFNO4 B1451380 (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid CAS No. 874290-60-5

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Cat. No. B1451380
CAS RN: 874290-60-5
M. Wt: 289.07 g/mol
InChI Key: WAIJUOHEXSJBQE-UHFFFAOYSA-N
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Description

“(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C14H13BFNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BFNO4/c16-13-8-11 (6-7-12 (13)15 (19)20)17-14 (18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2, (H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

This compound is a solid powder with an average mass of 256.062 Da and a monoisotopic mass of 256.090698 Da . It is hygroscopic .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This can be used for the detection and quantification of biomolecules in biological samples.

Protein Manipulation and Modification

Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be used in the study of protein function and structure, as well as in the development of new therapeutic strategies.

Separation Technologies

Boronic acids can be used in separation technologies . They can interact with various molecules, allowing for their separation based on these interactions. This can be used in the purification of compounds, as well as in the analysis of complex mixtures.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their ability to interact with various biological molecules can be exploited in the design of new drugs.

Rhodium-Catalyzed Desymmetrization

This compound has been used in a study of the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution . This reaction can be used in the synthesis of complex organic molecules.

Controlled Release of Insulin

Boronic acids have been employed in polymers for the controlled release of insulin . This could potentially be used in the treatment of diabetes.

Mechanism of Action

The mechanism of action for this compound in chemical reactions could involve the oxidative addition of bis(pinacolate)diboron to a rhodium complex, reaction with the N–H of the compound to yield boryl rhodium hydride species, olefin insertion to the Rh–H bond, and reductive elimination .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIJUOHEXSJBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660251
Record name (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

CAS RN

874290-60-5
Record name Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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